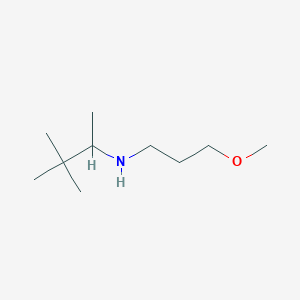
(3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine
Übersicht
Beschreibung
The compound (3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine is a type of amine, which is a class of organic compounds that contain a basic nitrogen atom with a lone pair . The specific structure of this compound includes a 3,3-dimethylbutan-2-yl group and a 3-methoxypropyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of(3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine can be inferred from its name. It contains a 3,3-dimethylbutan-2-yl group and a 3-methoxypropyl group attached to a nitrogen atom . The exact molecular weight and other specific structural details are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Thermal Latency in Polymerization
(Sang-Do Lee, F. Sanda, & T. Endo, 1997) explored the structure-activity relationship of aminimides, including compounds related to (3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine, in the polymerization of epoxides. These compounds serve as thermally latent initiators, demonstrating significant thermal latency, essential for controlled polymerization processes.
Surface Modification and Silica Interaction
The study on the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane with silica surfaces by (White & Tripp, 2000) provides insights into how similar amines interact with silica surfaces. This research is crucial for understanding surface modifications and applications in material science.
Organometallic Chemistry and Polymer Synthesis
(G. Dozzi, C. Busetto, T. Salvatori, & S. Cucinella, 1980) investigated the synthesis of poly(N-alkyliminoalanes) using dimethylamino- or methoxy-propylamines. This research contributes to the field of organometallic chemistry and polymer synthesis, highlighting the versatility of amines in creating complex structures.
Catalytic Applications in Organic Synthesis
The catalytic activities of similar amines in dynamic kinetic resolution (DKR) processes were demonstrated by (Martijn A. J. Veld, K. Hult, A. Palmans, & E. W. Meijer, 2007). This study underscores the importance of these amines in facilitating organic transformations, essential for synthesizing enantiomerically pure compounds.
Fluorescent Protecting Groups for Amines
(P. Kuo & Ding-Yah Yang, 2008) developed a fluorescent protecting group for primary amines based on 3-acetyl-4-methoxy-7-N,N-dimethylaminocoumarin, demonstrating the role of similar amines in facilitating fluorescence-based analytical techniques.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-9(10(2,3)4)11-7-6-8-12-5/h9,11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSKYDQSDXLAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(3-methoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



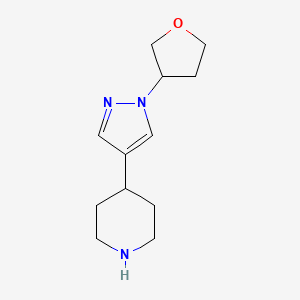
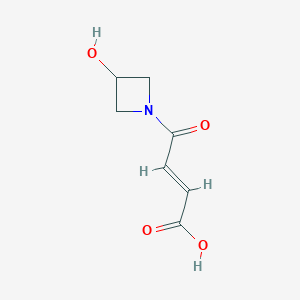

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
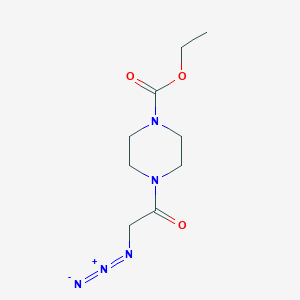
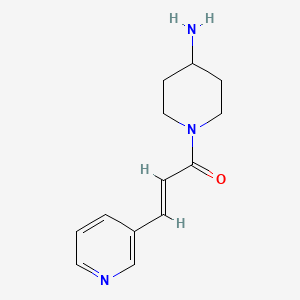


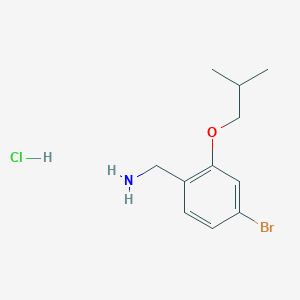
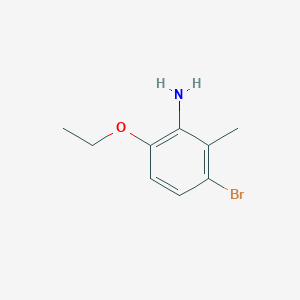
![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)

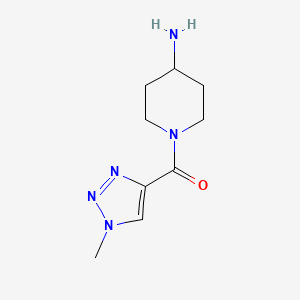
![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)